molecular formula C9H11NO B019309 1,2,3,4-Tetrahydroisoquinolin-4-ol CAS No. 51641-23-7

1,2,3,4-Tetrahydroisoquinolin-4-ol

Cat. No.: B019309
CAS No.: 51641-23-7
M. Wt: 149.19 g/mol
InChI Key: HTHIHJJKFYXSOQ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-4-ol exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .

Cellular Effects

The cellular effects of this compound are diverse, impacting various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinolin-4-ol can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the hydrogenation of isoquinoline using catalysts like platinum (Pt), platinum oxide (PtO2), or nickel-molybdenum (Ni-Mo) under high pressure .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of isoquinoline. The process includes dissolving anhydrous palladium chloride (PdCl2) and hexachloroplatinic acid (H2PtCl6.6H2O) in deionized water, adding a surfactant solution, and stirring for several hours. The mixture is then subjected to reduction using sodium borohydride (NaBH4), followed by filtration and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pt, PtO2, or Ni-Mo.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHIHJJKFYXSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471586
Record name 1,2,3,4-tetrahydroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51641-23-7
Record name 1,2,3,4-Tetrahydro-4-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51641-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinoline 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
Name
spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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[Compound]
Name
2,3-dihydro-4(1H)isoquinoline
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reactant
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[Compound]
Name
Grignard reagent
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reactant
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Synthesis routes and methods II

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinolone 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
Name
spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
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0 (± 1) mol
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reactant
Reaction Step Four
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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